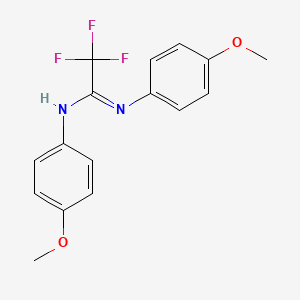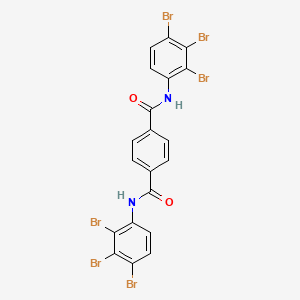
N~1~,N~4~-Bis(2,3,4-tribromophenyl)benzene-1,4-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~4~-Bis(2,3,4-tribromophenyl)benzene-1,4-dicarboxamide is a complex organic compound characterized by the presence of multiple bromine atoms and amide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-Bis(2,3,4-tribromophenyl)benzene-1,4-dicarboxamide typically involves the reaction of 2,3,4-tribromophenylamine with benzene-1,4-dicarboxylic acid chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of N1,N~4~-Bis(2,3,4-tribromophenyl)benzene-1,4-dicarboxamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can further optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~4~-Bis(2,3,4-tribromophenyl)benzene-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of brominated quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of less brominated derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Brominated quinones.
Reduction: Less brominated derivatives.
Substitution: Compounds with substituted functional groups replacing the bromine atoms.
Aplicaciones Científicas De Investigación
N~1~,N~4~-Bis(2,3,4-tribromophenyl)benzene-1,4-dicarboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the presence of bromine atoms.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of flame retardants and other brominated compounds.
Mecanismo De Acción
The mechanism of action of N1,N~4~-Bis(2,3,4-tribromophenyl)benzene-1,4-dicarboxamide involves its interaction with molecular targets through its bromine atoms and amide groups. The bromine atoms can participate in halogen bonding, while the amide groups can form hydrogen bonds with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial and antifungal effects.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Tribromophenol: A brominated phenol used as a fungicide and in the preparation of flame retardants.
2,4-Dibromophenyl 2,3,4-Tribromophenyl Ether: A polybromodiphenyl ether used as a flame retardant.
2,4-Dibromophenyl 2,4,6-Tribromophenyl Ether: Another polybromodiphenyl ether with similar applications.
Uniqueness
N~1~,N~4~-Bis(2,3,4-tribromophenyl)benzene-1,4-dicarboxamide is unique due to its specific arrangement of bromine atoms and amide groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential use in multiple fields make it a compound of significant interest.
Propiedades
Número CAS |
161069-07-4 |
|---|---|
Fórmula molecular |
C20H10Br6N2O2 |
Peso molecular |
789.7 g/mol |
Nombre IUPAC |
1-N,4-N-bis(2,3,4-tribromophenyl)benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C20H10Br6N2O2/c21-11-5-7-13(17(25)15(11)23)27-19(29)9-1-2-10(4-3-9)20(30)28-14-8-6-12(22)16(24)18(14)26/h1-8H,(H,27,29)(H,28,30) |
Clave InChI |
PKVGOTFMMFXFKW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)NC2=C(C(=C(C=C2)Br)Br)Br)C(=O)NC3=C(C(=C(C=C3)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Fluoro-4-propylphenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14274524.png)


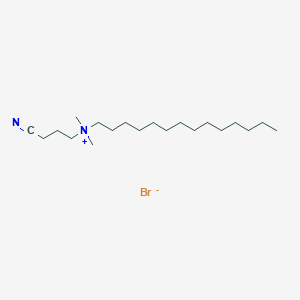
![Glycine, N-[(1,1-dimethylethoxy)carbonyl]-L-2-aminobutanoyl-, ethyl ester (9CI)](/img/structure/B14274544.png)
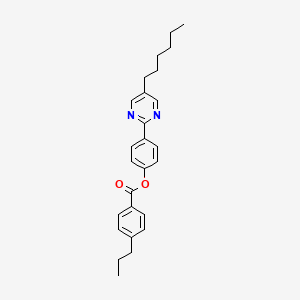
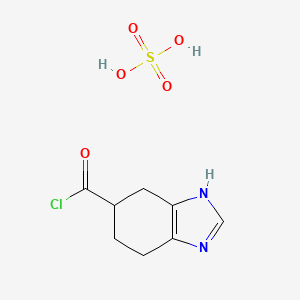
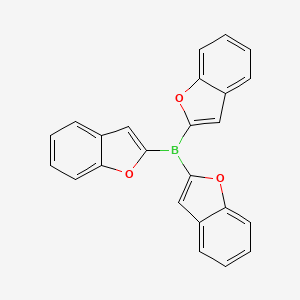

![Benzenamine, 2-nitro-4-[(4-nitrophenyl)thio]-](/img/structure/B14274590.png)
![Acetic acid;4-[4-[4-(4-hydroxyphenoxy)phenyl]phenoxy]phenol](/img/structure/B14274591.png)
![N-[(4-Methylphenyl)methylidene]-P,P-diphenylphosphinic amide](/img/structure/B14274592.png)
